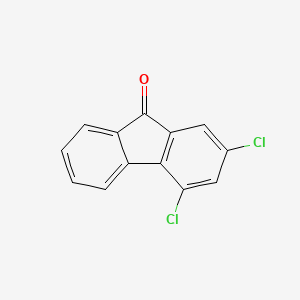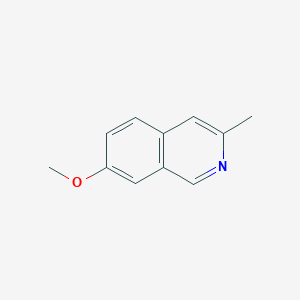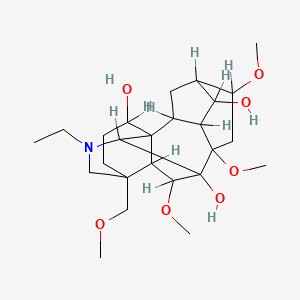
2,3,3',4',5'-Pentachlorobiphenyl
Overview
Description
2,3,3’,4’,5’-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen and chlorine atoms. They are known for their non-flammability, chemical stability, high boiling point, and electrical insulating properties .
Molecular Structure Analysis
The molecular structure of 2,3,3’,4’,5’-Pentachlorobiphenyl consists of two phenyl rings with five chlorine atoms attached at the 2, 3, 3’, 4’, and 5’ positions . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3’,4’,5’-Pentachlorobiphenyl include a molecular weight of 326.43 . Other properties such as melting point, boiling point, and water solubility are not explicitly mentioned in the search results .Scientific Research Applications
Spindle-Disturbing Activity : PCBs, including 2,3,3',4',4'-pentachlorobiphenyl, have been studied for their spindle-disturbing activity in cells. This research found that certain PCBs can induce abnormal chromosomal arrangements in mitosis, which is significant given the widespread exposure to such compounds in the environment (Jensen, Wiberg, Klasson-Wehler, & Onfelt, 2000).
Synthesis of Labelled Compounds : The preparation of 14C-labelled biphenyl and its chlorinated derivatives, including 2,3,3',4',5'-pentachlorobiphenyl, was studied to understand better the properties and behavior of these compounds in various environments (Bergman & Wachtmeister, 1977).
Metabolism in Plants : Research has been conducted on the metabolism of this compound in marsh plants, highlighting its persistence and transformation in plant tissues (Moza, Kilzer, Weisgerber, & Klein, 1976).
Neurotoxic Effects : Studies on adult mice exposed to 2,3,3',4',4'-pentachlorobiphenyl neonatally revealed potential neurotoxic effects, including changes in behavior and brain receptors. This research contributes to understanding the long-term impacts of PCB exposure (Eriksson & Fredriksson, 1998).
Photodechlorination Pathways : The study of photodechlorination of PCBs, including 3,3',4,5,5'-pentachlorobiphenyl, provided insights into the mechanisms of environmental degradation of these pollutants (Yao et al., 1997).
Tissue Localization in Mice : Research has shown that certain pentachlorobiphenyls, including 2,3,3',4',6-pentachlorobiphenyl, specifically accumulate in the lung parenchyma of mice. This finding is crucial for understanding the health risks associated with PCB exposure (Brandt, Mohammed, & Slanina, 1981).
Fungal Bioconversion : The white-rot fungus Phlebia brevispora has been studied for its ability to degrade toxic coplanar PCBs, demonstrating a potential bioremediation approach for PCB-contaminated environments (Kamei et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 2,3,3’,4’,5’-Pentachlorobiphenyl are the protein kinase B (Akt), Forkhead box protein O3a (FoxO3a), and sodium/iodide symporter (NIS) in the thyroid cells . These targets play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
2,3,3’,4’,5’-Pentachlorobiphenyl interacts with its targets by inducing changes in their expression levels. Specifically, it increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing the levels of NIS . This interaction results in significant changes in cell viability and apoptosis .
Biochemical Pathways
The compound affects the Akt/FoxO3a/NIS signaling pathway . The increase in p-Akt and p-FoxO3a levels leads to an increase in FoxO3a promoter activity and a decrease in NIS promoter activity . This disruption in the signaling pathway has downstream effects on thyroid cell function .
Pharmacokinetics
It is known that the compound is a persistent organic pollutant, indicating that it may have a long half-life and high bioaccumulation potential .
Result of Action
The action of 2,3,3’,4’,5’-Pentachlorobiphenyl results in thyroid cell dysfunction . The compound inhibits cell viability in a concentration- and time-dependent manner, induces apoptosis, and disrupts the normal functioning of the thyroid by altering the expression of key proteins in the Akt/FoxO3a/NIS signaling pathway .
Action Environment
As a persistent organic pollutant, 2,3,3’,4’,5’-Pentachlorobiphenyl is resistant to environmental degradation and can bioaccumulate in animal tissue . This suggests that environmental factors such as the presence of other pollutants, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
1,2,3-trichloro-5-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-3-1-2-7(11(8)16)6-4-9(14)12(17)10(15)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOWBISZHLPYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074243 | |
| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76842-07-4 | |
| Record name | PCB 122 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76842-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076842074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4',5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3SUI921T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main metabolic pathways of CB118 in mammals?
A1: Research indicates that CB118 is primarily metabolized by cytochrome P450 enzymes (CYPs). In humans, CYP2B6 plays a major role, while in rats, both CYP2B1 and CYP1A1 contribute to its metabolism [, ]. These enzymes catalyze the hydroxylation of CB118, leading to the formation of hydroxylated metabolites.
Q2: How does the structure of the CYP enzyme influence the position of CB118 hydroxylation?
A2: The specific CYP isoform involved determines the site of hydroxylation on the CB118 molecule. Docking models suggest that CYP2B enzymes, with their characteristic substrate-binding cavity, position CB118 close to the heme iron, facilitating hydroxylation at the 3-position []. Conversely, the elongated shape of the CYP1A1 binding cavity favors hydroxylation at the 4-position, resulting in the formation of 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) [].
Q3: How does exposure to CB118 and its metabolite, 4-OH-CB107, affect thyroid hormone levels in rats?
A4: Research shows that prenatal exposure to both CB118 and 4-OH-CB107 can disrupt thyroid hormone homeostasis in rats [, ]. Both compounds have been linked to decreased thyroxine (T4) levels in both maternal and fetal plasma [, ]. Notably, 4-OH-CB107, by binding to transthyretin (TTR), a thyroid hormone transport protein, can interfere with T4 transport, contributing to its reduction in fetal plasma and brain [].
Q4: What are the long-term neurodevelopmental effects observed in rats exposed to CB118's metabolite, 4-OH-CB107, in utero?
A5: Studies on rats exposed to 4-OH-CB107 in utero reveal several long-term neurodevelopmental effects, including impaired habituation, altered passive avoidance learning, and changes in catalepsy response []. These findings suggest that early-life exposure to this PCB metabolite can lead to persistent alterations in brain function and behavior.
Q5: How does the consumption of fish from the Baltic Sea, a known source of PCBs, influence human exposure to CB118 and its metabolites?
A6: Research indicates a strong correlation between the consumption of fatty fish from the Baltic Sea and plasma levels of PCBs, including CB118 and its hydroxylated metabolites, in human populations [, ]. This finding highlights the significant role of dietary exposure, particularly through contaminated food sources, in contributing to the body burden of PCBs in humans.
Q6: How do the levels of CB118 and its metabolites differ in human populations with varying degrees of fish consumption?
A7: Studies comparing individuals with different levels of fish consumption demonstrate a clear link between higher fish intake, particularly from contaminated sources like the Baltic Sea, and elevated levels of CB118 and its metabolites in blood plasma [, ]. These findings underscore the importance of considering dietary habits when assessing human exposure to PCBs.
Q7: What are the analytical techniques commonly employed for the detection and quantification of hydroxylated PCB metabolites like 4-OH-CB107 in biological samples?
A8: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a widely used technique for measuring hydroxylated PCB metabolites in biological matrices like blood plasma []. This method offers high sensitivity and selectivity, enabling the accurate quantification of these compounds even at trace levels.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate](/img/structure/B1594482.png)
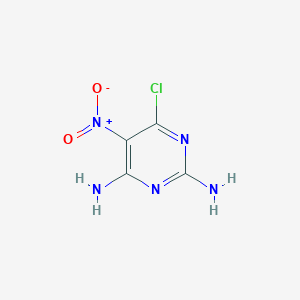
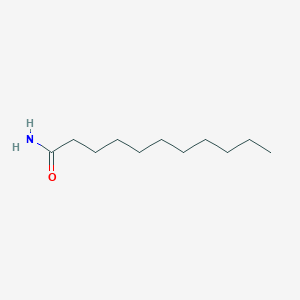


![2-[(3,4-Dichlorobenzyl)amino]ethanol](/img/structure/B1594492.png)
